molecular formula C13H10F2O B1650959 (2',2-Difluorobiphenyl-5-yl)methanol CAS No. 1214335-69-9

(2',2-Difluorobiphenyl-5-yl)methanol

Cat. No.: B1650959
CAS No.: 1214335-69-9
M. Wt: 220.21
InChI Key: PNEQKLOEZMBCSK-UHFFFAOYSA-N
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Description

(2',2-Difluorobiphenyl-5-yl)methanol is a biphenyl-derived methanol featuring two fluorine atoms at the 2' and 2 positions of the biphenyl scaffold. This compound is part of a broader class of fluorinated aromatic alcohols, which are critical intermediates in pharmaceutical, agrochemical, and materials science research. The introduction of fluorine atoms enhances electronegativity, lipophilicity, and metabolic stability, making such compounds valuable in drug design and organic synthesis .

Properties

IUPAC Name

[4-fluoro-3-(2-fluorophenyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2O/c14-12-4-2-1-3-10(12)11-7-9(8-16)5-6-13(11)15/h1-7,16H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNEQKLOEZMBCSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=CC(=C2)CO)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901280317
Record name 2′,6-Difluoro[1,1′-biphenyl]-3-methanol
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Molecular Weight

220.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214335-69-9
Record name 2′,6-Difluoro[1,1′-biphenyl]-3-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1214335-69-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2′,6-Difluoro[1,1′-biphenyl]-3-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901280317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [4-fluoro-3-(2-fluorophenyl)phenyl]methanol
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2',2-Difluorobiphenyl-5-yl)methanol typically involves the following steps:

  • Biphenyl Derivative Formation: Starting with biphenyl, fluorination reactions are performed to introduce fluorine atoms at the desired positions.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis are employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: (2',2-Difluorobiphenyl-5-yl)methanol undergoes various chemical reactions, including:

  • Oxidation: The hydroxyl group can be oxidized to form carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the compound into its corresponding hydrocarbon derivatives.

  • Substitution: The fluorine atoms and hydroxyl group can undergo substitution reactions with different reagents.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used under acidic conditions.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution product.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, and aldehydes.

  • Reduction Products: Hydrocarbons and alcohols.

  • Substitution Products: Derivatives with different functional groups replacing the fluorine atoms or hydroxyl group.

Scientific Research Applications

(2',2-Difluorobiphenyl-5-yl)methanol has diverse applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: Investigated for its potential biological activity and interactions with biomolecules.

  • Medicine: Explored for its pharmacological properties and potential use in drug development.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (2',2-Difluorobiphenyl-5-yl)methanol exerts its effects involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to certain receptors and enzymes, leading to various biological responses. The hydroxyl group plays a crucial role in hydrogen bonding and other intermolecular interactions.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs, their substituents, and properties:

Compound Name CAS Number Formula Substituents Key Properties/Applications References
(2-Fluorobiphenyl-5-yl)methanol N/A C₁₃H₁₁FO Single F at 2' position Intermediate in drug synthesis; lower lipophilicity vs. difluoro analogs
(2',5-Difluorobiphenyl-2-yl)methanol 1214356-59-8 C₁₃H₁₀F₂O F at 2' and 5 positions Positional isomer; potential differences in crystal packing and reactivity
(2-Bromo-5-fluorophenyl)methanol 202865-66-5 C₇H₆BrFO Br at 2, F at 5 (monophenyl) Precursor for cross-coupling reactions; higher molecular weight
(2-Ethoxy-5-fluorophenyl)methanol 1096330-41-4 C₉H₁₁FO₂ Ethoxy at 2, F at 5 (monophenyl) Enhanced solubility due to ether group; agrochemical applications
(2-(Trifluoromethyl)thiazol-5-yl)methanol 131748-97-5 C₅H₄F₃NOS Trifluoromethyl-thiazole core High electronegativity; used in bioactive molecule synthesis

Physicochemical Properties

  • Chloro or bromo substituents (e.g., ’s dichloro analog) further elevate molecular weight and polarizability but may reduce metabolic stability .
  • Boiling/Melting Points: Fluorine’s electronegativity enhances intermolecular dipole interactions, likely raising melting points relative to non-fluorinated analogs. For example, (2-Fluorobiphenyl-5-yl)methanol has a reported purity of 97% and storage at 2–8°C, suggesting moderate stability .

Research Tools and Analytical Methods

  • Crystallography : Programs like SHELXL () and ORTEP-3 () are critical for resolving the crystal structures of fluorinated biphenyls, aiding in understanding substituent effects on molecular packing .
  • QSAR/QSPR Modeling : Studies on fragrance-like compounds () highlight that structural similarity improves predictive models, suggesting that the difluoro substitution’s impact on chromatographic retention or bioactivity can be quantitatively assessed .

Biological Activity

(2',2-Difluorobiphenyl-5-yl)methanol is a fluorinated organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.

Chemical Structure and Properties

The compound features a biphenyl structure with two fluorine substituents at the 2' position and a hydroxymethyl group at the 5 position. This unique configuration contributes to its chemical reactivity and biological interactions.

The biological activity of (2',2-Difluorobiphenyl-5-yl)methanol is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of fluorine enhances its binding affinity and selectivity, influencing:

  • Enzyme Activity : Potential inhibition or activation of specific enzymes.
  • Receptor Interactions : Modulation of receptor signaling pathways.

These interactions may occur through several mechanisms, including hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Biological Activities

Recent studies have highlighted various biological activities associated with (2',2-Difluorobiphenyl-5-yl)methanol:

1. Antitumor Activity

A study assessed the cytotoxic effects of this compound on several cancer cell lines. The results indicated:

  • Cytotoxicity : Dose-dependent inhibition of cell growth was observed, particularly at higher concentrations.
  • Mechanism : The cytotoxic effects were hypothesized to involve apoptosis induction via mitochondrial pathways.

2. Enzyme Inhibition

Another investigation focused on the interaction between (2',2-Difluorobiphenyl-5-yl)methanol and human lipoxygenases:

  • Competitive Inhibition : The compound exhibited competitive inhibition, suggesting a potential role in managing inflammatory conditions where lipoxygenases are implicated.

Summary of Biological Activities

Biological ActivityObservationsReferences
AntimicrobialLimited data; further studies needed
CytotoxicityDose-dependent inhibition in cancer cells
Enzyme InhibitionCompetitive inhibitor of lipoxygenases

Comparative Analysis with Similar Compounds

To contextualize the biological activity of (2',2-Difluorobiphenyl-5-yl)methanol, a comparison with similar compounds is provided:

Compound NameStructureBiological Activity
(2',2-Difluorobiphenyl-5-yl)methanolStructureAntitumor, enzyme inhibition
(3',3-Difluorobiphenyl-4-yl)methanolStructureModerate cytotoxicity
(3,5-Difluoropyridin-2-yl)methanolStructureAntimicrobial

Case Study 1: Cytotoxic Effects on Cancer Cells

In a controlled laboratory setting, the effects of (2',2-Difluorobiphenyl-5-yl)methanol were tested on various cancer cell lines. The findings revealed significant cytotoxicity, particularly in breast and lung cancer cells, with IC50 values indicating effective concentration ranges for therapeutic applications.

Case Study 2: Interaction with Lipoxygenases

A detailed enzymatic assay demonstrated that (2',2-Difluorobiphenyl-5-yl)methanol acts as a competitive inhibitor of lipoxygenases. This suggests potential therapeutic applications in treating inflammatory diseases where these enzymes play a critical role.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.